molecular formula C16H19N3O3 B11811561 tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate

tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate

Cat. No.: B11811561
M. Wt: 301.34 g/mol
InChI Key: HYPHWWIATGMCAO-UHFFFAOYSA-N
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Description

Tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a hydroxyphenyl group and a Boc-protected amine, makes it a valuable intermediate for constructing more complex molecules. This compound is primarily utilized in the synthesis of potential active pharmaceutical ingredients (APIs), where it can be incorporated as a central scaffold. The presence of multiple functional groups allows for selective derivatization; the hydroxy group can participate in etherification or serve as a hydrogen bond donor, while the carbamate group can be deprotected to reveal a primary amine, facilitating further coupling reactions. Researchers value this reagent for developing compounds targeting various diseases, as the pyrimidine moiety is a common pharmacophore found in many approved drugs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

tert-butyl N-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)methyl]carbamate

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)17-10-13-18-12(9-14(20)19-13)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,21)(H,18,19,20)

InChI Key

HYPHWWIATGMCAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

Step 1: Synthesis of 4-Hydroxy-6-phenylpyrimidin-2-ylmethylamine
The pyrimidine core is synthesized with substituents at positions 4 (hydroxyl), 6 (phenyl), and 2 (methylamine). This step may involve nucleophilic substitution, coupling reactions, or condensation methods to assemble the pyrimidine ring.

Step 2: Boc Protection
The methylamine group is protected with Boc anhydride under anhydrous conditions:

Pyrimidine-2-CH2-NH2+(Boc)2OPyrimidine-2-CH2-NH-CO-O-Boc+BocOH\text{Pyrimidine-2-CH}2\text{-NH}2 + \text{(Boc)}2\text{O} \rightarrow \text{Pyrimidine-2-CH}2\text{-NH-CO-O-Boc} + \text{BocOH}

Conditions

ParameterDetails
Base DMAP or N-methylmorpholine (NMM) to scavenge HCl
Solvent Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature 0°C to room temperature
Yield 72–97% (depending on steric hindrance)

Example Protocol

  • A solution of 4-hydroxy-6-phenylpyrimidin-2-ylmethylamine in THF is cooled to 0°C.

  • Di-tert-butyl dicarbonate (Boc anhydride) and DMAP are added.

  • The mixture is stirred at 0°C for 2 hours, then warmed to room temperature.

  • The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Method 2: Alkylation of a Pyrimidine-Derived Alcohol

If the methyl group is introduced post-synthesis, the hydroxyl group at position 2 may be converted to a leaving group (e.g., tosylate) and displaced by a Boc-protected amine.

Reaction Scheme

Step 1: Tosylation

Pyrimidine-2-CH2-OHTsCl, pyridinePyrimidine-2-CH2-OTs\text{Pyrimidine-2-CH}2\text{-OH} \xrightarrow{\text{TsCl, pyridine}} \text{Pyrimidine-2-CH}2\text{-OTs}

Step 2: Nucleophilic Substitution

Pyrimidine-2-CH2-OTs+Boc-NH2Pyrimidine-2-CH2-NH-CO-O-Boc\text{Pyrimidine-2-CH}2\text{-OTs} + \text{Boc-NH}2^- \rightarrow \text{Pyrimidine-2-CH}_2\text{-NH-CO-O-Boc}

Conditions

ParameterDetails
Base Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF) or toluene
Temperature Room temperature to 80°C
Yield 43–91% (dependent on leaving group efficiency)

Example Protocol

  • The pyrimidine alcohol is treated with tosyl chloride (TsCl) and pyridine in DCM.

  • The tosylate is reacted with Boc-protected methylamine (e.g., tert-butyl carbamate) in DMF.

  • The reaction is heated to 80°C for 2 hours, then purified via silica gel chromatography.

Method 3: Cross-Coupling Reactions

For introducing the methyl group via transition-metal catalysis, Suzuki-Miyaura coupling may be employed if a boronic acid is available.

Reaction Scheme

Pyrimidine-2-CH2-X+Boc-NH2-B(OH)2Pd catalystPyrimidine-2-CH2-NH-CO-O-Boc\text{Pyrimidine-2-CH}2\text{-X} + \text{Boc-NH}2\text{-B(OH)}2 \xrightarrow{\text{Pd catalyst}} \text{Pyrimidine-2-CH}2\text{-NH-CO-O-Boc}

Conditions

ParameterDetails
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ with base (e.g., K₂CO₃)
Solvent 1,2-Dimethoxyethane (DME) or dioxane
Temperature 80–100°C
Yield 26–91% (dependent on coupling efficiency)

Example Protocol

  • A mixture of the pyrimidine halide, Boc-protected methylboronic acid, and Pd catalyst is heated in DME.

  • The reaction is stirred under nitrogen for 2 hours, then quenched with brine.

  • The product is isolated via column chromatography.

Key Challenges and Optimization Strategies

Challenge Solution
Low solubility of Boc anhydride Use polar aprotic solvents (e.g., DMF) or increase reaction temperature.
Steric hindrance Use bulky bases (e.g., 2,6-lutidine) or microwave-assisted heating.
Competitive side reactions Employ inert atmospheres (N₂/Ar) and anhydrous conditions.

Data Tables

Table 1: Representative Yields and Conditions

MethodStarting MaterialReagents/ConditionsYield (%)Reference
Boc ProtectionPyrimidine-2-CH₂-NH₂Boc₂O, DMAP, THF, 0°C → RT72–97
AlkylationPyrimidine-2-CH₂-OTsBoc-NH₂⁻, DMF, K₂CO₃, 80°C43–91
Suzuki CouplingPyrimidine-2-CH₂-BrBoc-NH₂-B(OH)₂, Pd(PPh₃)₄, DME, 100°C26–91

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Reaction
Temperature 0°C to 100°CHigher temps improve coupling efficiency.
Base Strength Weak to strong (K₂CO₃ → NaH)Strong bases accelerate alkylation.
Solvent Polarity Low (DCM) to high (DMF)Polar solvents stabilize transition states .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to tert-butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. For instance, studies have shown that pyrimidine-based compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy development.

Neuroprotective Effects : The compound's structure allows it to interact with biological targets involved in neurodegenerative diseases. Preliminary studies suggest that it may inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and inflammation, which are key factors in neurodegeneration.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization to introduce the carbamate group. This synthetic pathway is crucial for maintaining the integrity of functional groups that contribute to the compound's biological activity.

Mechanisms : The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like Alzheimer's disease.
  • Reduction of Oxidative Stress : The compound may mitigate oxidative damage by reducing reactive oxygen species (ROS) levels, thus protecting cellular integrity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
tert-butyl carbamateSimple carbamate structureCommonly used as a protecting group
N-Boc-protected anilineAniline with a Boc protectionUtilized in amination reactions
4-Hydroxyphenyl pyrimidineHydroxypyrimidine derivativeExhibits different biological activity
Phenyl carbamateCarbamate linked to phenolic structuresSimpler structure without pyrimidine ring

The combination of both the pyrimidine ring and the tert-butyl carbamate functionality enhances solubility and bioactivity compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

In Vitro Studies : A study evaluating the protective effects of pyrimidine derivatives on neuronal cells exposed to amyloid beta peptide showed significant improvements in cell viability, indicating potential neuroprotective properties.

In Vivo Studies : In animal models of Alzheimer's disease, compounds with similar structures demonstrated reductions in cognitive decline markers and oxidative stress levels, although further research is needed to establish their efficacy compared to established treatments.

Mechanism of Action

The mechanism of action of tert-butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural similarities with other tert-butyl carbamate-protected pyrimidine and pyridine derivatives. Key distinctions arise from substituent variations on the heterocyclic ring, which influence reactivity, stability, and biological activity. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate C₁₆H₁₉N₃O₃ (estimated) -OH (4), -Ph (6), -CH₂O(CO)C(CH₃)₃ (2) ~301.35 Potential kinase inhibitor intermediate N/A
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ -F (5), -CH₃ (6), -CH₃ (methyl carbamate) 257.26 Acute oral toxicity (H302); lab chemical use
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2-ylidene)carbamate C₁₅H₂₀BrN₃O₃S -Br-thiophene (4), -CH₃ (1,4), -C=O (6) 402.31 Diagnostic tool in Aryl Halide Chemistry Library
tert-Butyl (2-((4-amino-6-chloropyrimidin-5-yl)oxy)ethyl)(methyl)carbamate C₁₂H₁₉ClN₄O₃ -Cl (6), -NH₂ (4), -OCH₂CH₂N(CH₃) 302.76 Unspecified biomedical applications
tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate C₁₈H₁₈FN₃O₄ -F-Ph (side chain), -C=N-OH (1) 359.36 CK1δ inhibitor candidate

Key Observations

  • Structural Flexibility : The tert-butyl carbamate group is a versatile protecting moiety, enabling diverse functionalization of pyrimidine and pyridine cores.
  • Toxicity Trade-offs : Fluorinated analogs exhibit higher toxicity risks compared to halogenated or aryl-substituted derivatives, impacting their utility in biological assays .
  • Data Gaps : Physical properties (e.g., melting points, solubility) for many analogs remain uncharacterized, limiting direct comparisons .

Biological Activity

tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a tert-butyl carbamate moiety with a phenylpyrimidine derivative, suggesting various pharmacological applications, particularly in targeting neurological disorders and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O3, with a molecular weight of 301.34 g/mol. Its structure features a pyrimidine ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Compounds containing pyrimidine rings have been shown to exhibit:

  • Antioxidant Properties : Pyrimidine derivatives can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease.

In vitro and In vivo Studies

Research has indicated that compounds structurally related to this compound possess notable biological activities. For instance, studies on similar pyrimidine derivatives have shown:

  • Neuroprotective Effects : In vitro studies demonstrated that certain pyrimidine derivatives could protect neuronal cells from amyloid beta-induced toxicity by reducing inflammatory cytokines like TNF-α and scavenging free radicals .
  • Inhibition of Amyloid Aggregation : Compounds similar to this compound have been found to inhibit amyloid fibril formation, which is critical in the pathogenesis of Alzheimer's disease .
  • Protective Effects Against Oxidative Stress : The antioxidant capabilities of related compounds suggest that they can mitigate oxidative damage in cellular models, enhancing mitochondrial function and overall cell viability .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityUnique Aspects
This compoundNeuroprotective, antioxidantCombines pyrimidine structure with carbamate moiety
M4 Compound (related structure)β-secretase and acetylcholinesterase inhibitorInhibits amyloid aggregation
Phenolic Pyrimidine DerivativeAntioxidantPotential for anti-inflammatory effects

Case Studies

Recent studies have highlighted the efficacy of pyrimidine derivatives in treating neurodegenerative diseases. One study focused on a related compound (M4), which demonstrated significant inhibition of amyloid beta aggregation and protective effects on astrocytes against neurotoxic insults . This underscores the therapeutic potential of compounds like this compound in developing strategies for managing Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling pyrimidine derivatives with tert-butyl carbamate groups under inert atmospheres (e.g., N₂). Key parameters include temperature control (e.g., maintaining -78°C for Boc protection steps), solvent selection (THF, DCM), and catalyst use (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling reactions). Optimization may involve adjusting stoichiometry of reagents like DIEA (N,N-diisopropylethylamine) or NaHCO₃ to enhance yields . Purification via column chromatography with gradients of EtOAc/hexane is critical for isolating the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm bond connectivity and functional groups (e.g., tert-butyl peaks at ~1.36 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., MS (ESI+) m/z 469 [M + H]⁺).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Cross-reference spectral data with synthetic intermediates (e.g., tert-butyl carbamate derivatives) from published protocols .

Q. What are the primary hazards associated with handling this compound, and what engineering controls are recommended?

  • Methodological Answer : Based on SDS data, hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Mitigation strategies include:

  • Engineering controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM).
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Segregate organic waste containing halogenated byproducts (e.g., chloro intermediates) for incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the pyrimidine ring in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to identify nucleophilic/electrophilic sites. For example, the 4-hydroxy group on the pyrimidine ring may act as a hydrogen-bond donor, influencing reactivity. Software like Gaussian or ORCA can simulate transition states for SNAr (nucleophilic aromatic substitution) reactions, guiding experimental design for functionalizing the phenyl or pyrimidine moieties .

Q. What strategies are effective in resolving data discrepancies in crystallographic studies of this compound?

  • Methodological Answer : If X-ray diffraction data shows ambiguity (e.g., disordered tert-butyl groups), use SHELX-TL for refinement with restraints on thermal parameters. For twinned crystals, employ the HKL-3000 suite to process data and validate using R-factors. Cross-check with spectroscopic data (e.g., NOESY for spatial proximity of protons) to resolve structural ambiguities .

Q. How can the compound’s role as a synthetic intermediate be validated in multi-step organic syntheses?

  • Methodological Answer : Design a stepwise protocol (e.g., coupling with spirocyclic or heteroaromatic systems) and track intermediate formation via LC-MS. For example, react the carbamate group with amines under basic conditions (e.g., K₂CO₃ in DMF) to generate urea derivatives. Validate yields at each step and compare with literature benchmarks for analogous pyrimidine intermediates .

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